4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide

Chemical Identity Purity Specification Procurement Quality

4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide (CAS 737774-48-0) is a synthetic small molecule belonging to the 1,2,4-triazole-3-thione class of heterocyclic benzamides. It has a molecular formula of C12H13ClN4OS and a molecular weight of 296.78 g/mol, with a monoisotopic mass of 296.049860.

Molecular Formula C12H13ClN4OS
Molecular Weight 296.78 g/mol
Cat. No. B12852416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide
Molecular FormulaC12H13ClN4OS
Molecular Weight296.78 g/mol
Structural Identifiers
SMILESCC(C1=NNC(=S)N1C)NC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H13ClN4OS/c1-7(10-15-16-12(19)17(10)2)14-11(18)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,18)(H,16,19)
InChIKeyFHIYTGDNPNKELQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide: CAS 737774-48-0, Structure, Properties, and Research-Grade Specifications


4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide (CAS 737774-48-0) is a synthetic small molecule belonging to the 1,2,4-triazole-3-thione class of heterocyclic benzamides . It has a molecular formula of C12H13ClN4OS and a molecular weight of 296.78 g/mol, with a monoisotopic mass of 296.049860 . The compound features a 4-chlorobenzamide moiety linked via an ethyl bridge to a 5-mercapto-4-methyl-4H-1,2,4-triazole core, presenting a single stereocenter . Commercial suppliers list this compound at purities of 95% to 98%, indicating its availability for research procurement .

Why Generic Substitution of 5-Mercapto-1,2,4-Triazole Benzamides Fails: The Critical Role of the 4-Chloro Substituent and Ethyl Linker Geometry


Within the 5-mercapto-1,2,4-triazole benzamide family, subtle structural variations produce non-interchangeable compounds for research procurement. The target compound's specific combination of a para-chloro substituent on the benzamide ring and the alpha-methyl-branched ethyl linker distinguishes it from its closest analogs . The unsubstituted parent benzamide (CAS 754233-93-7, MW 262.33) lacks the chlorine atom, which is known to modulate lipophilicity, metabolic stability, and target-binding affinity in triazole benzamide series . Additionally, the positional isomer 4-chloro-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide (CAS 724740-70-9) differs in the attachment point of the ethylene spacer, potentially altering conformational flexibility and biological recognition . These structural distinctions mean that even closely related class members cannot be substituted without risking divergent pharmacokinetic and pharmacodynamic profiles.

4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide: Quantified Differentiation Evidence Against Closest Analogs


Molecular Identity and Purity Advantage: CAS 737774-48-0 Versus Unsubstituted Parent Compound

The target compound (CAS 737774-48-0) is precisely defined by a molecular formula of C12H13ClN4OS and molecular weight of 296.78, incorporating a para-chloro substituent that adds 34.45 g/mol relative to the unsubstituted parent benzamide (CAS 754233-93-7, C12H14N4OS, MW 262.33) . Commercially, the target compound is available at 98% purity , compared to typical 95% purity for close structural analogs such as the positional isomer 4-chloro-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide . This purity differential is critical for reproducible biological assays.

Chemical Identity Purity Specification Procurement Quality

Linker Positional Isomerism: Ethyl-Branched vs. Linear Ethylene Spacer Comparison

The target compound connects the triazole core to the benzamide via a chiral alpha-methyl-branched ethyl linker, whereas the positional isomer CAS 724740-70-9 employs a linear ethylene (-CH2-CH2-) spacer . This topological difference alters the spatial orientation of the benzamide pharmacophore. Both compounds share the exact molecular formula C12H13ClN4OS and molecular weight 296.78, yet are chromatographically and spectroscopically distinct entities . The branched linker introduces a stereocenter absent in the linear isomer, providing an additional handle for chiral resolution and enantioselective biological evaluation.

Linker Geometry Conformational Flexibility Structure-Activity Relationship

Chlorine Substitution Effect: Para-Chloro vs. Unsubstituted Benzamide Comparison

The para-chloro substituent on the benzamide ring of CAS 737774-48-0 (C12H13ClN4OS, MW 296.78) is absent in the closest des-chloro analog, N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide (CAS 754233-93-7, C12H14N4OS, MW 262.33) . In homologous triazole benzamide series, para-halogen substitution has been shown to enhance urease inhibition potency: for example, 4-chloro-substituted N-(1-(5-mercapto-4-((substituted benzylidene)amino)-4H-1,2,4-triazol-3-yl)-2-phenylethyl)benzamides achieved IC50 values as low as 0.0137 µM, representing a >1100-fold improvement over the thiourea standard (IC50 15.151 µM) [1]. Although the target compound itself lacks published IC50 data, the established role of para-chloro substitution in enhancing target binding through halogen bonding and increased lipophilicity provides a strong mechanistic rationale for its differentiation from the des-chloro parent.

Halogen Bonding Lipophilicity Modulation Target Affinity

Chlorine Regioisomer Comparison: 4-Chloro vs. 2-Chloro Benzamide Substitution Patterns

The target compound bears a para-chloro substituent, distinguishing it from the ortho-chloro regioisomer 2-chloro-N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide (CAS 713098-63-6, C11H11ClN4OS, MW 282.75) . Beyond the chlorine position, the two compounds differ in linker length (ethyl-branched vs. methylene), resulting in distinct molecular formulas and weights. In triazole benzamide literature, para-substitution generally affords superior target selectivity compared to ortho-substitution, which can introduce steric clashes that reduce binding affinity [1]. The target compound's para-chloro arrangement provides a favorable vector for halogen bonding without the steric hindrance associated with ortho-substituted analogs.

Regioisomer Selectivity SAR Profiling Off-Target Discrimination

Thiol-Mercapto Tautomerism and Reactivity: 5-Mercapto-1,2,4-Triazole as a Metal-Coordinating Pharmacophore

The 5-mercapto-1,2,4-triazole moiety in the target compound exists in thiol-thione tautomeric equilibrium, a feature shared across the 5-mercaptotriazole benzamide class that enables metal ion coordination at enzyme active sites [1]. In the homologous series reported by Saeed et al. (2017), 5-mercaptotriazole benzamides exhibited non-competitive (compounds 5c, 5e) and mixed-type (compounds 5d, 5j) urease inhibition kinetics, with Ki values in the nanomolar range, indicating direct interaction with the dinuclear nickel center of jack bean urease [1]. The target compound's free thiol group is a prerequisite for this metal-coordinating pharmacophore, distinguishing it from S-alkylated or disulfide analogs that lack the nucleophilic sulfur. While the target compound itself has not been kinetically characterized, the conserved 5-mercapto-4-methyl-1,2,4-triazole scaffold supports its potential as a metal-chelating enzyme inhibitor.

Metal Chelation Thiol Reactivity Enzyme Inhibition Mechanism

4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide: Prioritized Research Applications Based on Structural Differentiation Evidence


Chiral Probe Development for Enantioselective Enzyme Inhibition Studies

The target compound's single stereocenter (alpha-methyl-branched ethyl linker) makes it suitable for enantioselective synthesis and chiral resolution studies . Procurement of the racemate or enantiopure forms enables investigation of stereochemistry-dependent inhibition of metalloenzymes such as urease, where the 5-mercapto-1,2,4-triazole core serves as a metal-chelating warhead [1]. The para-chloro substituent provides a spectrophotometric handle (UV absorption) for analytical quantification in kinetic assays.

Halogen-Bond-Driven Fragment-Based Drug Discovery (FBDD)

With its para-chloro substituent on the benzamide ring, the compound is a candidate fragment for halogen-bonding studies in fragment-based drug discovery campaigns . In triazole benzamide series, para-halogen substitution has been associated with >1000-fold improvements in enzyme inhibition potency compared to standards [1], making this compound a valuable starting point for structure-based optimization of halogen bonding interactions with protein targets.

Regioisomeric Selectivity Profiling in Antimicrobial Screening Panels

The target compound's distinct 4-chloro, ethyl-branched architecture differentiates it from both the 2-chloro regioisomer (CAS 713098-63-6) and the linear ethylene positional isomer (CAS 724740-70-9) . Procurement of all three isomers enables systematic side-by-side antimicrobial or enzyme inhibition screening to identify regioisomer-specific activity cliffs, a key exercise in structure-activity relationship (SAR) elucidation for triazole benzamide lead optimization.

Metalloenzyme Inhibitor Development: Urease and Related Dinuclear Metalloenzymes

The 5-mercapto-4-methyl-1,2,4-triazole pharmacophore conserved in the target compound has been kinetically validated in homologous series as a non-competitive urease inhibitor with sub-micromolar potency . The free thiol group enables direct coordination to the dinuclear nickel center of urease, a mechanism confirmed by molecular docking in closely related triazole benzamides . The target compound, with its 4-chloro benzamide moiety, offers a distinct vector for extending interactions into the enzyme's hydrophobic pocket adjacent to the active site.

Quote Request

Request a Quote for 4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.